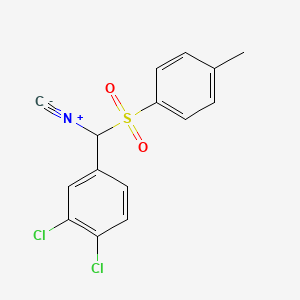

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

Descripción

Propiedades

IUPAC Name |

1,2-dichloro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKDPRISVIPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)Cl)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674270 | |

| Record name | 1,2-Dichloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-52-2 | |

| Record name | 1,2-Dichloro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene, a specialized derivative of p-toluenesulfonylmethyl isocyanide (TosMIC). TosMIC and its analogs are exceptionally versatile C1 synthons in organic chemistry, renowned for their role in constructing complex heterocyclic scaffolds such as pyrroles, oxazoles, and imidazoles through the van Leusen reaction.[1][2][3] The target molecule, featuring a dichlorinated benzene ring, is of significant interest to researchers in medicinal chemistry and materials science for creating novel structures with tailored electronic and steric properties. This document details a robust two-step synthetic strategy, beginning with the free-radical bromination of a commercially available precursor, followed by the nucleophilic alkylation of the TosMIC anion. The causality behind experimental choices, detailed protocols, and critical safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of α-substituted TosMIC derivatives is most effectively achieved through the alkylation of the TosMIC carbanion.[4] The α-protons of TosMIC are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (SO₂) and isocyano (NC) groups, facilitating deprotonation with a suitable base to form a potent nucleophile.[3]

Our retrosynthetic strategy for This compound (3) involves a single carbon-carbon bond disconnection. This disconnection points to two key precursors: the commercially available p-toluenesulfonylmethyl isocyanide (TosMIC, 2) and an appropriate electrophile, 1,2-dichloro-4-(bromomethyl)benzene (1) . The latter can be readily synthesized from the inexpensive starting material 3,4-dichlorotoluene . This approach is favored for its efficiency, convergence, and reliance on well-established, high-yielding reaction classes.

Caption: Retrosynthetic analysis for the target compound.

Part I: Synthesis of Electrophile Precursor

Synthesis of 1,2-Dichloro-4-(bromomethyl)benzene (1)

The initial step is the selective bromination of the benzylic methyl group of 3,4-dichlorotoluene. This transformation is reliably achieved via a free-radical chain reaction, commonly known as Wohl-Ziegler bromination. N-Bromosuccinimide (NBS) serves as the bromine radical source, and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light, is used to initiate the reaction. Carbon tetrachloride (CCl₄) is a traditional solvent, though safer alternatives like acetonitrile or cyclohexane are now preferred.

Experimental Protocol: Wohl-Ziegler Bromination

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dichlorotoluene (1.0 equiv), N-Bromosuccinimide (1.1 equiv), and a catalytic amount of AIBN (0.02 equiv).

-

Solvent Addition: Add a sufficient volume of dry carbon tetrachloride or cyclohexane to dissolve the starting material.

-

Reaction: Heat the mixture to reflux (approx. 77-81°C) and irradiate with a heat lamp or photolamp. The reaction progress can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide floating on the surface.[5]

-

Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1,2-dichloro-4-(bromomethyl)benzene, is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Part II: Core Synthesis via TosMIC Alkylation

The core of the synthesis is the C-alkylation of the TosMIC anion with the prepared benzylic bromide. This reaction proceeds via an Sₙ2 mechanism. The choice of base and solvent is critical for achieving high yield and preventing side reactions.

Causality of Reagent Selection:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for irreversibly deprotonating TosMIC. It is typically used as a 60% dispersion in mineral oil for safer handling.[6] Alternatives include potassium tert-butoxide (t-BuOK) or phase-transfer catalysis conditions with aqueous NaOH and a quaternary ammonium salt.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred. They effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the TosMIC anion.[4]

-

Temperature: The deprotonation is often performed at 0°C to control the exothermic reaction, while the subsequent alkylation is allowed to proceed at room temperature.

Caption: Workflow for the core alkylation reaction.

Experimental Protocol: Alkylation of TosMIC

-

Inert Atmosphere: All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion by moisture.[6]

-

Base Preparation: In a three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stir bar, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Anion Formation: Dissolve TosMIC (2 , 1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes. Maintain the temperature at 0°C. After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to ensure complete deprotonation.

-

Alkylation: Dissolve 1,2-dichloro-4-(bromomethyl)benzene (1 , 1.05 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the complete consumption of TosMIC.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound (3 ).

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tosyl methyl group (~2.4 ppm), the methine proton (-CH(NC)Ts, ~5.5-6.0 ppm), and the aromatic protons from both benzene rings (7.3-7.9 ppm). |

| ¹³C NMR | Resonances for the isocyano carbon (~165 ppm), the methine carbon (~70-75 ppm), and various aromatic and methyl carbons. |

| IR Spectroscopy | A strong, characteristic absorption for the isocyanide (N≡C) stretch around 2130-2150 cm⁻¹, and strong absorptions for the sulfonyl (S=O) group around 1330 and 1150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₁₅H₁₁Cl₂NO₂S. |

Safety and Handling

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid.[7] It liberates flammable hydrogen gas upon contact with water or protic solvents.[8] Handle exclusively under an inert atmosphere, preferably in a glovebox.[6] Use a Class D fire extinguisher for fires; DO NOT USE WATER .[9]

-

N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact.

-

Isocyanides: Notoriously malodorous and toxic. All manipulations involving TosMIC and the final product should be performed in a well-ventilated fume hood.

-

Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; use safer alternatives where possible. THF can form explosive peroxides upon storage; always use freshly distilled or inhibitor-free solvent.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10]

References

-

van Leusen, D., Oldenziel, O., & van Leusen, A. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. J. Org. Chem., 42(19), 3114–3118. Available from: [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Rzepa, H. (2013, May 29). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]

-

Gutiérrez, S., et al. (2017). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available from: [Link]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Org. Synth. 2005, 82, 157. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2633. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Retrieved from [Link]

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 16-19). Wiley-VCH.

-

ACS Publications. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters, 19(20), 5545–5548. Retrieved from [Link]

-

University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Clemson University. (n.d.). Sodium_Hydride_SOP.docx. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM HYDRIDE. Retrieved from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

- Leusen, A., Bouma, R., & Possel, O. (1975). Phase-transfer mono-alkylation of tosylmethylisocyanide. Tetrahedron Letters, 16(39), 3487-3488.

- Google Patents. (n.d.). CN107698947A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-(dibromomethyl)benzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4,6-dichlorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN103922892A - Method for preparing 3,4-dichloro bromobenzene.

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. varsal.com [varsal.com]

- 5. prepchem.com [prepchem.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. media.clemson.edu [media.clemson.edu]

- 8. alkalimetals.com [alkalimetals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene, a halogenated aromatic compound with the molecular formula C₁₅H₁₁Cl₂NO₂S, is emerging as a significant building block in the landscape of medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a dichlorinated benzene ring coupled with the reactive isocyano(tosyl)methyl group, positions it as a valuable precursor for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in drug discovery and development.

The core of this molecule's utility lies in the synergistic interplay of its functional groups. The tosyl (p-toluenesulfonyl) group acts as an excellent leaving group and, along with the isocyanide moiety, enhances the acidity of the benzylic proton, facilitating a range of chemical transformations.[2] The dichlorinated phenyl ring offers sites for further functionalization and influences the overall lipophilicity and electronic properties of the molecule, which are critical parameters in drug design.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural analogues and the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC).

| Property | Value | Source |

| CAS Number | 263389-52-2 | [3] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S | [4] |

| Molecular Weight | 340.23 g/mol | [5] |

| Appearance | Expected to be a colorless to yellow powder. | [5] |

| Solubility | Expected to be soluble in common organic solvents.[4] | |

| Storage Conditions | Recommended storage at 0-8°C.[5] |

Spectroscopic Characterization:

-

¹H NMR: Resonances corresponding to the protons on the dichlorophenyl ring, the tosyl group's aromatic protons and methyl group, and a characteristic singlet for the benzylic proton.

-

¹³C NMR: Signals for the carbons of both aromatic rings, the methyl group of the tosyl moiety, the benzylic carbon, the sulfonyl carbon, and the isocyanide carbon.

-

IR Spectroscopy: Characteristic absorption bands for the isocyanide (-N≡C) stretching vibration (typically around 2150 cm⁻¹), the sulfonyl group (S=O) stretches (around 1320 and 1155 cm⁻¹), and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound is anticipated to follow the well-established route for preparing α-substituted tosylmethyl isocyanides. This generally involves a two-step process starting from the corresponding aldehyde.

Conceptual Synthetic Workflow:

Caption: General synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Part 1: Synthesis of N-((1,2-Dichloro-4-yl)(tosyl)methyl)formamide

-

Reaction Setup: To a solution of 1,2-dichloro-4-formylbenzene in a suitable solvent (e.g., methanol or ethanol), add p-toluenesulfinic acid and formamide.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction.

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the product is isolated by precipitation or extraction. The crude product may be purified by recrystallization.

Part 2: Dehydration to this compound

-

Reaction Setup: The N-formyl intermediate is dissolved in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Reagent Addition: A dehydrating agent, such as phosphorus oxychloride or tosyl chloride in the presence of a base (e.g., triethylamine or pyridine), is added dropwise at a low temperature (e.g., 0°C).

-

Reaction and Work-up: The reaction is allowed to proceed to completion, after which it is quenched with water or an aqueous solution. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the isocyano and tosyl functionalities, making it a versatile reagent in multicomponent reactions (MCRs). These reactions are highly valued in drug discovery for their ability to generate diverse libraries of complex molecules in a single step.

Multicomponent Reactions: A Gateway to Molecular Diversity

Caption: Key multicomponent reactions involving the title compound.

The Passerini Reaction:

This three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid yields an α-acyloxy amide.[6][7] The use of this compound in the Passerini reaction allows for the introduction of the dichlorophenyl-substituted tosylmethyl amide moiety into the product, providing a scaffold for further synthetic elaboration.

The Ugi Reaction:

The Ugi reaction is a four-component reaction involving an isocyanide, a carbonyl compound, a carboxylic acid, and a primary amine to form a bis-amide.[7] This powerful reaction enables the rapid assembly of peptide-like structures. Employing this compound in the Ugi reaction can generate a diverse library of compounds with potential biological activity.

Relevance in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is scarce, its structural motifs are present in various pharmacologically active compounds. The dichlorobenzene moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The tosylmethyl isocyanide core is a versatile synthon for the construction of heterocyclic systems, which are prevalent in medicinal chemistry.

The true potential of this compound lies in its application as a building block in diversity-oriented synthesis. By participating in multicomponent reactions, it allows for the rapid generation of large libraries of structurally diverse molecules. These libraries can then be screened for biological activity against a wide range of therapeutic targets, accelerating the early stages of drug discovery. A related compound, 2,4-Dichloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene, is noted for its utility in developing pharmaceuticals and agrochemicals, suggesting similar potential for the 1,2-dichloro isomer.[5]

Safety and Handling

As with all isocyanide-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Isocyanides are known for their pungent and unpleasant odor, and many are toxic. Although the parent compound TosMIC is described as odorless, caution should always be exercised.[2]

General Safety Precautions:

-

Inhalation: Avoid breathing dust, fumes, or vapors.[8]

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[8]

-

Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water.[8]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the parent compound, p-toluenesulfonylmethyl isocyanide.

Conclusion and Future Outlook

This compound represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a dichlorinated aromatic ring and the reactive isocyano(tosyl)methyl group makes it an ideal candidate for use in multicomponent reactions to generate diverse libraries of complex molecules. While further research is needed to fully elucidate its physicochemical properties and specific biological applications, its potential as a key intermediate in the synthesis of novel therapeutic agents is undeniable. As the demand for new and effective drugs continues to grow, the strategic use of such versatile building blocks will be instrumental in advancing the frontiers of drug discovery.

References

-

Passerini reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

-

α-TOSYLBENZYL ISOCYANIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

CAS#:324519-54-2. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzene, 1,2-dichloro-4-methyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Benzene, 1,2-dichloro-4-isocyanato- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Physicochemical properties of extruded and non-extruded liposomes containing the hydrophobic drug dexamethasone - PubMed. (2010, March 30). Retrieved January 19, 2026, from [Link]

-

Benzene, 1,2-dichloro-4-methyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]

-

Supplementary materials - Dove Medical Press. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,2-dichloro-4-(isocyanatomethyl)benzene (C8H5Cl2NO) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

-

TosMIC - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Multicomponent Reactions with Isocyanides - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

-

The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. (2014, March 4). Retrieved January 19, 2026, from [Link]

-

α-Tosylbenzyl isocyanide: (Benzene,1-[(isocyanophenylmethyl)sulfonyl]-4-methyl-). (2025, August 6). Retrieved January 19, 2026, from [Link]

-

Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. (2023, May 10). Retrieved January 19, 2026, from [Link]

-

Synthetic Use of Tosylmethyl Isocyanide (TosMIC) - ResearchGate. (2025, December 31). Retrieved January 19, 2026, from [Link]

-

Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile. (2021, December 2). Retrieved January 19, 2026, from [Link]

-

Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. TosMIC - Wikipedia [en.wikipedia.org]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene CAS number

An In-Depth Technical Guide to 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene: A Versatile Reagent for Modern Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of this compound, a specialized derivative of the well-established Tosylmethyl isocyanide (TosMIC) reagent. While a specific CAS number for this isomer is not prominently available in public databases, this document extrapolates its synthesis, properties, and applications from the extensive chemistry of its parent compound and closely related analogues, such as the 2,4-dichloro isomer (CAS No. 952727-77-4). We present its pivotal role as a densely functionalized C1-synthon, particularly in the context of multicomponent reactions (MCRs) for the rapid assembly of complex molecular libraries. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic tools for creating novel heterocyclic scaffolds and other pharmacologically relevant structures.

Chemical Identity and Strategic Importance

This compound belongs to a class of reagents renowned for their synthetic versatility.[1] The core value of this molecule lies in the unique combination of three key functional groups attached to a single carbon atom:

-

The Isocyanide Group (-NC): Acts as a potent nucleophile and can undergo α-addition, making it a cornerstone of isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions.[2][3]

-

The Tosyl Group (-SO₂C₇H₇): Functions as a powerful electron-withdrawing group, significantly increasing the acidity of the α-proton. It also serves as an excellent leaving group (as p-toluenesulfinic acid) in subsequent elimination or cyclization steps.[4]

-

The Acidic α-Proton: The presence of both the isocyanide and tosyl groups renders the methylene proton highly acidic (pKa ≈ 14 for the parent TosMIC), allowing for easy deprotonation to form a stabilized carbanion.[5] This anion is a key intermediate for alkylation and condensation reactions.

The 1,2-dichlorophenyl moiety introduces specific steric and electronic properties, offering a distinct substitution pattern for structure-activity relationship (SAR) studies in drug discovery programs. This halogenation can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

A Note on Chemical Identification: While the CAS number for the 2,4-dichloro isomer is 952727-77-4 , a dedicated number for the 1,2-dichloro isomer was not found during a comprehensive literature survey.[6][7][8] Researchers interested in this specific compound should anticipate the need for custom synthesis and rigorous characterization.

| Property | Value / Description | Source |

| Compound Name | This compound | - |

| Synonyms | 1-(3,4-Dichlorophenyl)-1-tosylmethyl isocyanide | - |

| CAS Number | Not readily available. (Analogue 2,4-dichloro isomer is 952727-77-4) | [6][7] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S | [6] |

| Molecular Weight | 340.23 g/mol | [6] |

| Appearance | Expected to be a colorless to yellow powder, similar to analogues. | [6] |

| Key Features | Densely functionalized C1 synthon for multicomponent reactions. | [4] |

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound would follow the well-established route used for TosMIC and its derivatives, which involves the dehydration of an N-formamide precursor.[2] The causality behind this pathway is rooted in the stability of the intermediates and the effectiveness of common dehydrating agents on formamides.

Experimental Workflow: Proposed Synthesis

Step 1: Synthesis of the N-Formamide Precursor This initial step involves the reaction of 3,4-dichlorobenzylamine with p-toluenesulfonyl chloride to form the corresponding sulfonamide, followed by formylation. A more direct, albeit potentially lower-yielding, approach could involve the reaction of a suitable starting material with N-formyl-p-toluenesulfonamide.

Step 2: Dehydration to the Isocyanide The critical step is the dehydration of the N-((3,4-dichlorophenyl)(tosyl)methyl)formamide. This is typically achieved using a potent dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride in the presence of a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to neutralize the generated acid.

-

Causality: The base is crucial to prevent acid-catalyzed decomposition of the isocyanide product. The choice of a powerful dehydrating agent ensures the efficient removal of the elements of water from the formamide group.

Caption: Proposed two-stage synthesis of the target isocyanide.

Core Application: The Ugi Four-Component Reaction (Ugi-4CR)

The primary utility of this compound is in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to generate complex products, saving time, reagents, and purification steps.[9][10] The Ugi reaction is a paramount example, enabling the rapid synthesis of α-acetamidoamides, which are valuable scaffolds in medicinal chemistry.[11][12]

The reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. The sequence is driven by the irreversible Mumm rearrangement step.[12]

Detailed Protocol: Ugi-4CR using this compound

Objective: To synthesize a diverse library of α-acetamidoamide derivatives for a high-throughput screening campaign.

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Primary Amine (e.g., Aniline)

-

Carboxylic Acid (e.g., Acetic Acid)

-

This compound (the isocyanide component)

-

Solvent (e.g., Methanol or Trifluoroethanol)

Procedure:

-

Imine Formation: To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the primary amine (1.0 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine in situ.

-

Expertise Insight: Pre-formation of the imine is often beneficial for cleaner reactions, though not always necessary. Methanol is a common solvent as it effectively solvates the intermediates without interfering with the reaction.

-

-

Acidification & Isocyanide Addition: Add the carboxylic acid (1.0 eq) to the mixture. This protonates the imine, forming a highly electrophilic iminium ion. Immediately following this, add the solution of this compound (1.0 eq).

-

Trustworthiness: The order of addition is critical. The isocyanide must be added after the acid to ensure it attacks the activated iminium ion rather than other electrophiles.

-

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically exothermic and often complete within a few hours to 24 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel or by recrystallization to yield the final α-acetamidoamide product.

Caption: The Ugi four-component reaction (Ugi-4CR) workflow.

Other Key Synthetic Applications

Beyond the Ugi reaction, this reagent is a powerful tool for constructing important heterocyclic cores prevalent in pharmaceuticals.[9][13][14]

-

Van Leusen Imidazole Synthesis: In a three-component reaction, an aldehyde, a primary amine, and this compound can be used to construct 1,4,5-trisubstituted imidazoles.[10][15] This reaction proceeds via the formation of an imidazoline intermediate, which then eliminates p-toluenesulfinic acid to aromatize.[4]

-

Oxazole Synthesis: A variation of the Van Leusen reaction, using an aldehyde and a base but no amine, can yield substituted oxazoles, another critical scaffold in medicinal chemistry.[2][4]

Conclusion and Future Outlook

This compound stands as a highly valuable, albeit specialized, reagent for modern organic synthesis and drug discovery. Its true power is unlocked in multicomponent reaction strategies, where it enables the rapid and efficient generation of molecular complexity from simple starting materials. The dichlorophenyl substitution provides a unique handle for fine-tuning the pharmacological properties of the resulting compounds. As the demand for novel chemical entities continues to grow, the strategic application of densely functionalized building blocks like this TosMIC derivative will remain a cornerstone of innovation in pharmaceutical research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. Retrieved from Google Search.[9]

-

Maltsev, A. A., et al. (2022). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central.[11]

-

Protheragen. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from Google Search.[13]

-

ChemicalBook. (2019). Applications of Tosylmethyl isocyanide. Retrieved from Google Search.[2]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.[3]

-

ResearchGate. (n.d.). Synthesis of α‐ aminoamides using Ugi multi component reaction. Retrieved from Google Search.[16]

-

BenchChem. (2025). Application Notes and Protocols for 1-Ethyl-1-tosylmethyl isocyanide in Multicomponent Reactions. Retrieved from Google Search.[10]

-

ChemicalBook. (2023). Tosylmethyl isocyanide: applications in organic synthesis and safety. Retrieved from Google Search.[14]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity.[4]

-

NIST. (n.d.). Benzene, 1,2-dichloro-4-isocyanato-. NIST Chemistry WebBook.[17]

-

Al-Zoubi, R. M., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.[18]

-

BLDpharm. (n.d.). 952727-77-4|2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene. Retrieved from Google Search.[7]

-

ResearchGate. (2025). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from Google Search.[15]

-

van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.[1]

-

P212121 Store. (n.d.). 2,4-Dichloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. Retrieved from Google Search.[8]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. TosMIC - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 952727-77-4|2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene|BLD Pharm [bldpharm.com]

- 8. store.p212121.com [store.p212121.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 14. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Benzene, 1,2-dichloro-4-isocyanato- [webbook.nist.gov]

- 18. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of Dichlorinated TosMIC Derivatives: A Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of dichlorinated p-toluenesulfonylmethyl isocyanide (TosMIC) derivatives. While TosMIC has established itself as a cornerstone reagent in modern organic synthesis, its dichlorinated analogue remains a largely unexplored chemical entity. This document, intended for researchers, scientists, and professionals in drug development, bridges this knowledge gap by presenting a cohesive narrative grounded in fundamental principles of organic chemistry. We will delve into plausible synthetic strategies for accessing this elusive reagent, predict its unique reactivity profile based on the interplay of its powerful functional groups, and propose novel applications in the construction of complex molecular architectures. Through a combination of established methodologies for related compounds and reasoned mechanistic hypotheses, this guide aims to equip the synthetic chemist with the foundational knowledge to harness the potential of this intriguing class of reagents.

Introduction: The Legacy of TosMIC and the Allure of its Dichlorinated Counterpart

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a remarkably versatile C1 synthon, celebrated for its ability to participate in a wide array of chemical transformations.[1] Its utility stems from the unique combination of three key functional groups: the isocyanide, the electron-withdrawing tosyl group, and the acidic α-carbon.[2] This arrangement allows TosMIC to act as a nucleophile (after deprotonation), an electrophile, and a precursor to various heterocyclic systems through cycloaddition reactions, most notably in the van Leusen imidazole and oxazole syntheses.

The introduction of two chlorine atoms at the α-position is anticipated to dramatically alter the electronic landscape and, consequently, the reactivity of the TosMIC framework. The gem-dichloro functionality is a potent electron-withdrawing group, which is expected to significantly increase the electrophilicity of the isocyanide carbon and influence the stability of potential intermediates. This guide will dissect these anticipated changes and project a reactivity profile for dichlorinated TosMIC, offering a roadmap for its exploration and application in organic synthesis.

Proposed Synthetic Pathways to Dichlorinated TosMIC

Direct literature on the synthesis of p-toluenesulfonyldichloromethyl isocyanide is scarce, suggesting that it may be a highly reactive or unstable compound. Therefore, we propose plausible synthetic routes based on established methodologies for analogous compounds.

Synthesis of the Precursor: Dichloromethyl p-Tolyl Sulfone

The logical precursor to dichlorinated TosMIC is dichloromethyl p-tolyl sulfone. Its synthesis can be approached through the α,α-dichlorination of methyl p-tolyl sulfone.

Protocol 1: Synthesis of Methyl p-Tolyl Sulfone

Methyl p-tolyl sulfone can be readily prepared from p-toluenesulfonyl chloride via reduction to sodium p-toluenesulfinate, followed by methylation. A method for its preparation involves reacting p-toluenesulfonyl chloride with sodium sulfite to form the sulfinate, which is then reacted with a methylating agent like monochloromethane.[3]

Protocol 2: α,α-Dichlorination of Methyl p-Tolyl Sulfone

The dichlorination of the active methylene group of methyl p-tolyl sulfone can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator or under photochemical conditions. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of a base could be employed.

| Step | Reagents and Conditions | Purpose |

| 1 | Methyl p-tolyl sulfone, SO₂Cl₂, radical initiator (e.g., AIBN) or UV light, inert solvent (e.g., CCl₄) | Introduction of two chlorine atoms at the α-position. |

| 2 | Aqueous workup and purification (e.g., recrystallization or column chromatography) | Isolation of the pure dichloromethyl p-tolyl sulfone. |

Causality Behind Experimental Choices: The use of a non-polar solvent like carbon tetrachloride is crucial to prevent side reactions. A radical initiator or UV light is necessary to initiate the chlorination cascade. The reaction needs to be carefully monitored to avoid over-chlorination of the aromatic ring.

Proposed Synthesis of p-Toluenesulfonyldichloromethyl Isocyanide

Drawing analogy from the classical synthesis of TosMIC, which involves the dehydration of N-(p-tolylsulfonylmethyl)formamide, we propose a similar two-step sequence starting from dichloromethyl p-tolyl sulfone.[4]

Step 1: Synthesis of N-(p-Toluenesulfonyldichloromethyl)formamide (Proposed)

This step is the most speculative due to the lack of direct literature precedent. A potential route could involve the reaction of dichloromethyl p-tolyl sulfone with a formamide equivalent under basic conditions. However, the high electrophilicity of the dichloromethyl carbon might lead to competing reactions. A more plausible, albeit challenging, approach would be the direct formylation of a hypothetical p-toluenesulfonyldichloromethylamine.

Step 2: Dehydration to the Isocyanide (Proposed)

Assuming the successful synthesis of the formamide intermediate, its dehydration to the corresponding isocyanide could be achieved using standard dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.[4]

Caption: Proposed synthetic pathway to dichlorinated TosMIC.

Predicted Reactivity Profile of Dichlorinated TosMIC Derivatives

The presence of the gem-dichloro group is expected to profoundly influence the reactivity of the TosMIC scaffold.

Enhanced Electrophilicity of the Isocyanide Carbon

The two chlorine atoms, along with the tosyl group, will create a highly electron-deficient α-carbon. This strong inductive effect will be relayed to the isocyanide carbon, making it significantly more electrophilic than in the parent TosMIC. This heightened electrophilicity suggests that dichlorinated TosMIC will be an excellent substrate for nucleophilic attack.

Caption: Nucleophilic attack on the electrophilic isocyanide carbon.

Predicted Reactions with Nucleophiles:

-

Amines and Alcohols: We predict that dichlorinated TosMIC will react readily with primary and secondary amines, as well as alcohols, to form formamidine and imidate derivatives, respectively. These reactions are likely to proceed under milder conditions than those required for standard isocyanides.

-

Carbanions: Soft carbon nucleophiles, such as enolates and organocuprates, are expected to add to the isocyanide carbon, providing a route to complex ketones and other functionalized molecules.

The Fate of the Dichloromethyl Group: Potential for Novel Transformations

The gem-dichloro moiety itself is a reactive functional group, opening up reaction pathways not accessible to the parent TosMIC.

The Ramberg-Bäcklund Reaction:

A particularly intriguing possibility is the participation of the dichloromethyl sulfone precursor in a Ramberg-Bäcklund-type reaction.[5][6] Upon treatment with a strong base, deprotonation at the α-position of a monochlorinated sulfone intermediate could lead to the formation of a thiirane dioxide, which would then extrude sulfur dioxide to form a vinyl chloride. While the direct Ramberg-Bäcklund reaction of a dichloromethyl sulfone is not typical, related eliminations are plausible.

Caption: Plausible Ramberg-Bäcklund type pathway.

Synthesis of Thiiranes:

The reaction of dichloromethyl p-tolyl sulfone with reducing agents in the presence of a sulfur source could potentially lead to the formation of thiiranes.[7][8] This would represent a novel application of this class of compounds in the synthesis of sulfur-containing heterocycles.

Cycloaddition Reactions: A Shift in Reactivity?

The [4+1] cycloaddition reactions of TosMIC are a cornerstone of its utility. The electronic modifications in the dichlorinated analogue will likely influence the course of these reactions. The increased electrophilicity of the isocyanide carbon could favor stepwise mechanisms over concerted ones. Furthermore, the steric bulk of the two chlorine atoms may disfavor the formation of highly congested cycloadducts.

Potential Applications in Drug Discovery and Development

The unique reactivity profile of dichlorinated TosMIC derivatives opens up exciting possibilities for their application in medicinal chemistry and drug discovery.

-

Access to Gem-Difunctionalized Scaffolds: The dichloromethyl group can serve as a synthetic handle for the introduction of other functional groups, providing access to novel gem-difunctionalized building blocks for drug synthesis.

-

Novel Heterocycle Synthesis: The altered reactivity in cycloaddition reactions could lead to the formation of novel heterocyclic scaffolds with potential biological activity.

-

Bioisosteric Replacement: The dichloromethyl group can be considered a bioisostere for other chemical moieties, allowing for the fine-tuning of the physicochemical properties of drug candidates.

Safety Considerations

Given the predicted high reactivity and the presence of the isocyanide functional group, dichlorinated TosMIC derivatives should be handled with extreme caution in a well-ventilated fume hood. Isocyanides are known for their pungent and unpleasant odors and potential toxicity. The use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion and Future Outlook

While the chemistry of dichlorinated TosMIC derivatives remains largely uncharted territory, this technical guide has outlined a rational framework for its exploration. By drawing upon the rich chemistry of the parent TosMIC and related halogenated compounds, we have proposed plausible synthetic routes and predicted a unique and valuable reactivity profile. The enhanced electrophilicity of the isocyanide and the presence of the reactive gem-dichloro moiety suggest that this class of reagents could become a powerful tool for the construction of complex and novel molecular architectures. It is our hope that this guide will inspire further research into this fascinating and potentially impactful area of synthetic organic chemistry, ultimately unlocking new strategies for the synthesis of molecules with significant applications in medicine and materials science.

References

- Hartman, G. D., & Hartman, R. D. (1982). The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. Synthesis, 1982(06), 504-506.

-

Organic Chemistry Portal. (n.d.). Ramberg-Bäcklund Reaction. Retrieved from [Link]

- Paquette, L. A., & Stirling, C. J. M. (2000). The Ramberg–Bäcklund Reaction. In Organic Reactions (pp. 1-256). John Wiley & Sons, Ltd.

-

Wikipedia. (2023, November 29). Ramberg–Bäcklund reaction. In Wikipedia. Retrieved from [Link]

- Taylor, R. J. K. (2002). The Ramberg-Bäcklund Reaction. In Organic Reactions (Vol. 62, pp. 1-256). John Wiley & Sons, Inc.

- van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of isocyanides. Tetrahedron Letters, 13(52), 5337-5340.

-

Science.gov. (n.d.). diiodomethyl p-tolyl sulfone: Topics by Science.gov. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiirane synthesis. Retrieved from [Link]

- O'Donnell, M. J. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides.

- Paquette, L. A., & Waykole, L. (1988). Ethynyl p-Tolyl Sulfone. Organic Syntheses, 66, 115.

- Fehlhammer, W. P., & Beck, G. (1991). Reactions at the coordinated trichloromethyl isocyanide. Part VII. α-Chloroalkenylisocyanide versus oxazolin-2-ylidene (ato) complex formation. Journal of Organometallic Chemistry, 411(1-2), 21-36.

- Science of Synthesis. (n.d.). Product Class 11: Thiiranes and Derivatives. In Science of Synthesis (Vol. 39, pp. 593-648). Thieme.

-

ResearchGate. (n.d.). Synthetic approaches for the synthesis of thiiranes. Retrieved from [Link]

-

ResearchGate. (n.d.). Approach to stereoselective synthesis of thiiranes a Common method for... Retrieved from [Link]

- Meier, M. A. R. (2018). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruher Institut für Technologie (KIT).

- Google Patents. (n.d.). US2974164A - Preparation of p-toluenesulfonyl isocyanate.

-

Royal Society of Chemistry. (n.d.). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Toluenesulfonylmethyl Isocyanide: A Versatile Synthon in Organic Chemistry. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis and Reactions of α-Haloalkyl Isocyanates. Retrieved from [Link]<290::AID-ANIE290>3.0.CO;2-E

- Google Patents. (n.d.). CN101659635B - Preparation method of methyl p-tolyl sulfone.

-

ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

- ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9304-9359.

-

PubChem. (n.d.). Diiodomethyl p-tolyl sulfone. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview of Isocyanide. Retrieved from [Link]

-

ChemWhat. (n.d.). METHYL P-TOLYL SULFONE CAS#: 59203-01-9. Retrieved from [Link]

- PubMed. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Comprehensive Physiology, 5(4), 1839-1863.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Synthesis and Use of Methyl p-Tolyl Sulfone. Retrieved from [Link]

- PubMed Central. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Comprehensive Physiology, 5(4), 1839-1863.

-

Michigan State University. (n.d.). Chemical Reactivity. Retrieved from [Link]

-

Haz-Map. (n.d.). Diiodomethyl p-tolyl sulfone. Retrieved from [Link]

-

ResearchGate. (n.d.). [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds. Retrieved from [Link]

-

YouTube. (2020, May 16). How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION! MCAT O-CHEM. Retrieved from [Link]

Sources

- 1. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 6. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 7. Thiirane synthesis [organic-chemistry.org]

- 8. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene: Synthesis, Molecular Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene, a specialized derivative of the versatile synthetic building block, p-toluenesulfonylmethyl isocyanide (TosMIC). While specific literature on this precise dichlorinated isomer is sparse, this document extrapolates from the well-established chemistry of TosMIC and its aryl-substituted analogues to present a detailed examination of its molecular structure, physicochemical properties, a proposed synthetic pathway, and its anticipated reactivity. Particular focus is given to its potential utility in multicomponent reactions such as the Passerini and Ugi reactions, which are of significant interest in medicinal chemistry and drug discovery for the rapid generation of complex molecular scaffolds. This guide is intended to serve as a foundational resource for researchers seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Versatility of the TosMIC Scaffold

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a remarkably versatile and widely utilized reagent in organic synthesis.[1][2] Its utility stems from the unique combination of three key functional components within a single, stable, and odorless solid:

-

The Isocyanide Group: A divalent carbon atom that can act as both a nucleophile and an electrophile, making it a powerful tool for carbon-carbon bond formation.

-

The α-Methylene Group: Positioned between two strong electron-withdrawing groups (sulfonyl and isocyanide), the protons on this carbon are significantly acidic, allowing for easy deprotonation to form a stabilized carbanion.[3]

-

The Tosyl Group: An excellent leaving group that facilitates elimination and cyclization reactions, often driving reactions to completion.[4]

This trifecta of reactivity allows TosMIC to participate in a wide array of chemical transformations, most notably in the synthesis of various heterocyclic compounds and in multicomponent reactions (MCRs).[4][5] The introduction of substituents onto the phenyl ring of the tosyl group or, more pertinently to this guide, the incorporation of an aryl group at the α-carbon, creates a diverse family of TosMIC derivatives with tailored electronic and steric properties.

This compound represents one such derivative. The presence of the electron-withdrawing chlorine atoms on the benzene ring is anticipated to significantly influence the reactivity of the isocyanide and the acidity of the α-proton, thereby offering unique opportunities for synthetic chemists. This guide will delve into the projected characteristics and synthetic utility of this specific, yet under-documented, compound.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular structure of this compound is characterized by a central methine carbon bonded to four distinct moieties: a 1,2-dichlorophenyl group, a p-toluenesulfonyl (tosyl) group, an isocyanide group, and a hydrogen atom.

Diagram: Molecular Structure of this compound

A 2D representation of this compound.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to have a pronounced effect on the electronic properties of the molecule, particularly increasing the acidity of the α-proton compared to unsubstituted α-tosylbenzyl isocyanide.

Physicochemical Properties (Predicted)

The following table summarizes the predicted and inferred physicochemical properties of this compound, based on data for the analogous 2,4-dichloro isomer and the parent TosMIC.

| Property | Predicted/Inferred Value | Reference/Basis |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂S | Based on the structure |

| Molecular Weight | 340.23 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to yellow powder | Analogy to 2,4-dichloro isomer and TosMIC[6] |

| Melting Point | >100 °C (with decomposition) | Inferred from parent TosMIC (116-117 °C) and substituted derivatives[7] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF, CH₂Cl₂), insoluble in water | General solubility of TosMIC derivatives[8] |

| pKa of α-proton | < 14 | Expected to be lower than parent TosMIC due to the electron-withdrawing dichlorophenyl group[3] |

Spectroscopic Characterization (Predicted)

Predictive analysis of the spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the α-proton, likely shifted downfield compared to unsubstituted α-tosylbenzyl isocyanide due to the deshielding effect of the dichlorophenyl ring. The aromatic region will display complex multiplets for the protons of the dichlorophenyl and tosyl groups. A singlet corresponding to the methyl protons of the tosyl group will be observed around 2.4 ppm.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the isocyanide carbon. The α-carbon will also be readily identifiable. The aromatic region will show a number of signals corresponding to the carbons of the two phenyl rings.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the isocyanide (N≡C) stretching vibration is expected in the region of 2130-2150 cm⁻¹. Strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonyl (SO₂) group will be present around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms.

Proposed Synthesis of this compound

A robust and scalable synthesis of aryl-substituted TosMIC derivatives has been well-established in the literature.[9] The proposed synthesis of this compound follows a two-step procedure starting from 3,4-dichlorobenzaldehyde.

Diagram: Proposed Synthetic Pathway

A two-step synthetic route to the target compound.

Step 1: Synthesis of N-((3,4-Dichlorophenyl)(tosyl)methyl)formamide

This step involves a Mannich-type condensation of 3,4-dichlorobenzaldehyde, formamide, and p-toluenesulfinic acid. The reaction is typically carried out in the presence of an acid catalyst, such as formic acid, or with chlorotrimethylsilane (TMSCl) to facilitate the reaction.[2][9]

Experimental Protocol:

-

To a stirred solution of 3,4-dichlorobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent (e.g., acetonitrile/toluene mixture), add chlorotrimethylsilane (1.1 eq) at room temperature.

-

Heat the mixture to 50-60 °C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add a suitable anti-solvent (e.g., water or a mixture of tert-butyl methyl ether and water) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield N-((3,4-Dichlorophenyl)(tosyl)methyl)formamide.

Causality of Experimental Choices:

-

The use of excess formamide serves as both a reactant and a solvent.

-

TMSCl acts as a dehydrating agent and activates the aldehyde for nucleophilic attack.

-

The reaction temperature is optimized to ensure a reasonable reaction rate without significant decomposition of the starting materials or product.

Step 2: Dehydration to this compound

The formamide intermediate is dehydrated to the corresponding isocyanide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically triethylamine (Et₃N).

Experimental Protocol:

-

Suspend N-((3,4-Dichlorophenyl)(tosyl)methyl)formamide (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 eq) to the stirred suspension.

-

Add triethylamine (5.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Trustworthiness of the Protocol:

This two-step synthesis is a well-established and reliable method for preparing a wide range of aryl-substituted TosMIC derivatives. The reaction conditions are generally mild, and the starting materials are readily available. The purification of the intermediate and final product is typically straightforward.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is predicated on the versatile reactivity of the TosMIC framework. The electron-withdrawing dichlorophenyl group is expected to enhance the acidity of the α-proton, making it an even more reactive nucleophile in its deprotonated form. This compound is a prime candidate for use in several powerful synthetic transformations.

Van Leusen Reaction: Synthesis of Oxazoles and Imidazoles

The Van Leusen reaction is a cornerstone of TosMIC chemistry, providing a straightforward route to oxazoles from aldehydes and imidazoles from imines.

Diagram: Van Leusen Oxazole Synthesis

General scheme for the Van Leusen oxazole synthesis.

In this reaction, the deprotonated this compound would add to an aldehyde, followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to afford a 5-substituted-4-(3,4-dichlorophenyl)oxazole. Similarly, reaction with an aldimine would yield a 1,5-disubstituted-4-(3,4-dichlorophenyl)imidazole.[1] These heterocyclic cores are prevalent in many biologically active molecules.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide in a single step.

Experimental Protocol (General):

-

To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and a carboxylic acid (1.0 eq) in an aprotic solvent (e.g., dichloromethane), add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the α-acyloxy amide product.

The use of this compound in a Passerini reaction would lead to the formation of highly functionalized α-acyloxy amides bearing the dichlorophenyl and tosyl moieties, providing rapid access to complex molecular architectures for screening in drug discovery programs.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is another powerful multicomponent reaction that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.

Diagram: Ugi Four-Component Reaction

Schematic of the Ugi four-component reaction.

The incorporation of this compound into an Ugi reaction would generate a complex product with multiple points of diversity. The resulting α-acylamino amides could serve as valuable scaffolds for the development of novel therapeutic agents. The tosyl group in the product can also be a handle for further synthetic transformations.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible through reactions involving this compound are of significant interest in several fields:

-

Medicinal Chemistry: The ability to rapidly generate libraries of complex, drug-like molecules through multicomponent reactions makes this reagent a valuable tool for lead discovery and optimization. The dichlorophenyl moiety is a common substituent in pharmaceuticals, often enhancing binding affinity and modulating metabolic stability.

-

Agrochemicals: Many pesticides and herbicides contain chlorinated aromatic rings and heterocyclic cores. The synthetic routes enabled by this reagent could be applied to the discovery of new agrochemicals.

-

Materials Science: The isocyanide functional group can be used in the synthesis of polymers and other advanced materials. The presence of the dichlorophenyl and tosyl groups could impart desirable properties such as thermal stability and flame retardancy.

Conclusion

This compound, while not extensively characterized in the scientific literature, represents a promising and highly versatile synthetic building block. By leveraging the well-established chemistry of the TosMIC scaffold, this guide has outlined its predicted molecular structure, physicochemical properties, a reliable synthetic pathway, and its significant potential in multicomponent reactions for the efficient construction of complex molecular architectures. The electron-withdrawing nature of the dichlorophenyl group is anticipated to enhance its reactivity, making it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. Further experimental investigation into the precise properties and reactivity of this compound is warranted and is expected to unlock new avenues for synthetic innovation.

References

-

Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

-

van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(4), 257-269. [Link]

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

-

de la Torre, M. C., García-García, P., & Sierra, M. A. (2019). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 84(15), 9476–9485. [Link]

-

Van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(4), 257-269. [Link]

-

Szolcsányi, P., Mečiarová, M., & Cik, G. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. [Link]

-

Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

-

Chem-Impex. (n.d.). 2,4-Dichloro-1-[isocyano-(toluene-4-sulfonyl)methyl]benzene. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 19, 2026, from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (2023, December 1). TosMIC. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

DrugFuture. (n.d.). Tosylmethyl Isocyanide. Retrieved January 19, 2026, from [Link]

Sources

- 1. US7183305B2 - Process for the synthesis of imidazoles - Google Patents [patents.google.com]

- 2. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. organicreactions.org [organicreactions.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 8. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

safety and handling of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

An In-depth Technical Guide to the Safe Handling of 1,2-Dichloro-4-(isocyano(tosyl)methyl)benzene

Foreword: A Proactive Approach to Chemical Safety

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety measure. The subject compound belongs to the versatile yet hazardous family of tosylmethyl isocyanides (TosMIC derivatives). While specific data for this exact molecule is limited, a robust safety framework can be constructed by analyzing its constituent functional groups: the dichlorobenzene ring, the tosyl group, and the isocyanide moiety. This document synthesizes information from analogous compounds and foundational chemical safety principles to provide a trustworthy and expert-driven resource for researchers and drug development professionals.

Compound Profile and Inherent Reactivity

This compound is a multipurpose synthetic reagent, valuable in the construction of complex organic molecules and heterocycles, particularly in pharmaceutical and agrochemical development.[1] Its utility stems from the unique interplay of its functional groups.

-

Isocyanide Group (-N≡C): This functional group is the primary source of the compound's reactivity. The carbon atom is divalent and acts as a potent nucleophile and a strong ligand for metals.[2] It is the key player in multicomponent reactions like the van Leusen reaction for forming heterocycles such as imidazoles and pyrroles.[3][4][5][6]

-

Tosyl Group (p-toluenesulfonyl): This group serves two main purposes. First, it is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene proton, making the compound a strong carbon acid that is easily deprotonated and alkylated.[4] Second, it is an excellent leaving group, facilitating various synthetic transformations.[7]

-

Dichlorobenzene Moiety: The dichlorinated aromatic ring influences the compound's solubility, lipophilicity, and metabolic profile, making it a useful building block for targeted therapies.[1] It also contributes to the compound's overall toxicity profile.

Chemical Structure:

Caption: Structure of this compound.

Hazard Identification and Risk Assessment

A thorough risk assessment requires evaluating the hazards associated with each component of the molecule.

Toxicological Profile

| Hazard Category | Description | Primary Sources / Analogues |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[8] Isocyanides can be metabolized to cyanide in the body, which may lead to headache, dizziness, weakness, unconsciousness, convulsions, and potentially death.[7] | Tosylmethyl isocyanide (TosMIC)[7][8] |

| Skin Irritation | Causes skin irritation.[8] Prolonged contact with dichlorobenzenes can produce a burning sensation.[9][10] | TosMIC, 1,2-Dichlorobenzene, 1,4-Dichlorobenzene[8][9][10][11] |

| Eye Irritation | Causes serious eye irritation.[8] Dichlorobenzene vapors are known to be irritating to the eyes.[12][13] | TosMIC, 1,2-Dichlorobenzene, 1,4-Dichlorobenzene[8][12][13] |

| Respiratory Toxicity & Sensitization | May cause respiratory irritation. Isocyanates and related compounds are known respiratory sensitizers, and may cause allergy or asthma-like symptoms upon inhalation.[14][15] | Isocyanates, TosMIC[7][14][15] |

| Organ-Specific Toxicity | Chronic inhalation exposure to dichlorobenzenes can have effects on the liver, kidneys, and central nervous system (CNS).[11][12] | 1,2-Dichlorobenzene, 1,4-Dichlorobenzene[11][12] |

Physicochemical Hazards

-

Reactivity: The compound is incompatible with strong oxidizing agents, strong acids, and bases.[16] It is sensitive to moisture and may react with water, particularly under non-neutral pH, which can lead to degradation.[17][18]

-

Thermal Instability: Isocyanides analogous to this compound are known to be thermally unstable at elevated temperatures.[19] As a precautionary measure, it is strongly advised to avoid heating above 35-40°C to ensure a margin of safety.[18][19][20] Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[16][18][20]

-

Dust Explosion: If the material is a fine powder, care should be taken to minimize dust generation and accumulation, as this can form explosive mixtures with air.[16]

Standard Operating Procedures for Safe Handling

Adherence to strict protocols is non-negotiable. The causality behind these steps is to prevent exposure through all potential routes—inhalation, dermal contact, and ingestion.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[21]

-

Ventilation: Use adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[16][17]

-

Closed Systems: For larger scale operations, the use of a closed system is recommended to minimize any potential for release.[8]

Work Practices

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[8][16]

-

Hygiene: Wash hands and face thoroughly after handling and before breaks.[8][16] Do not eat, drink, or smoke in the laboratory.

-

Inert Atmosphere: When running reactions, particularly those involving strong bases or moisture-sensitive reagents, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the compound.

-

Temperature Control: Do not heat the compound above 35-40°C unless the specific reaction has been validated to be safe at higher temperatures.[18][19][20] Use a water bath for gentle heating and avoid hot plates which can create localized hot spots.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

-

Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[16] A face shield is required when there is a significant risk of splashing.[8][21]

-

Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][21] Gloves must be inspected before use and disposed of properly after handling. Never touch surfaces like keyboards or door handles with contaminated gloves.

-

Skin and Body Protection: Wear a flame-retardant laboratory coat.[21] For larger quantities or significant spill risk, disposable coveralls and protective boots may be necessary.[8]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge or a full-facepiece supplied-air respirator.[21][17]

Storage and Stability